
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide is an organic compound with the molecular formula C17H17NO2 It is characterized by the presence of a naphthalene ring substituted with a hydroxy-methylbutynyl group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalene.
Acetylation: The hydroxy group of the intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under mild conditions.
Major Products
Oxidation: Formation of naphthalen-1-yl acetic acid or naphthalen-1-yl ketone.
Reduction: Formation of N-(4-(3-Hydroxy-3-methylbut-1-en-1-yl)naphthalen-1-yl)acetamide or N-(4-(3-Hydroxy-3-methylbutyl)naphthalen-1-yl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy-methylbutynyl group can participate in hydrogen bonding and hydrophobic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
- Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Uniqueness
N-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)naphthalen-1-yl)acetamide is unique due to the presence of both a naphthalene ring and an acetamide group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90101-62-5 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-[4-(3-hydroxy-3-methylbut-1-ynyl)naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C17H17NO2/c1-12(19)18-16-9-8-13(10-11-17(2,3)20)14-6-4-5-7-15(14)16/h4-9,20H,1-3H3,(H,18,19) |
Clave InChI |
LCJNDPYHRDIWPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C2=CC=CC=C21)C#CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)
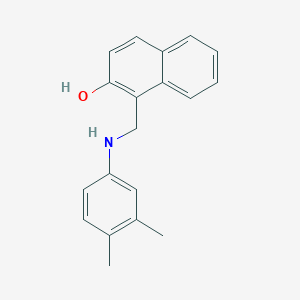
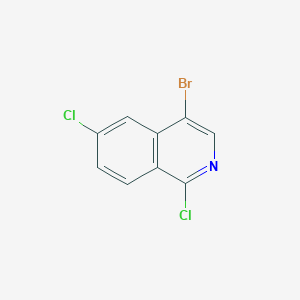

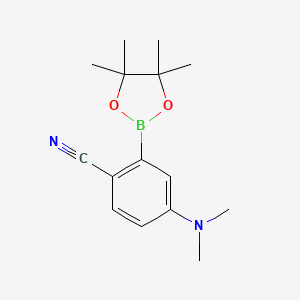
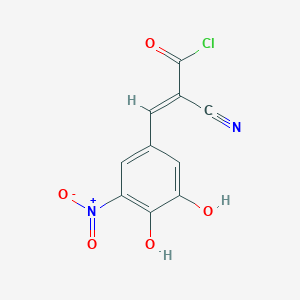
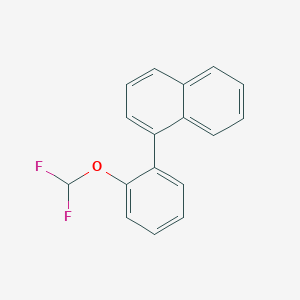
![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
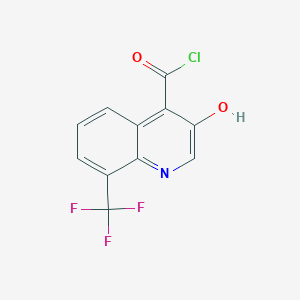
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
